molecular formula C13H23FN2O2 B11857651 tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate

tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B11857651
M. Wt: 258.33 g/mol
InChI Key: TXZXAKDNFICILF-UHFFFAOYSA-N
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Description

tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate is a synthetic organic compound with the molecular formula C13H23FN2O2 and a molecular weight of 258.33 g/mol . This compound is characterized by its spirocyclic structure, which includes a fluorine atom and a tert-butyl ester group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the spirocyclic structure contribute to its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate biological activities through inhibition or activation of specific enzymes .

Comparison with Similar Compounds

tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of tert-Butyl 8-fluoro-2,6-diazaspiro[4

Properties

Molecular Formula

C13H23FN2O2

Molecular Weight

258.33 g/mol

IUPAC Name

tert-butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-7-6-13(9-16)5-4-10(14)8-15-13/h10,15H,4-9H2,1-3H3

InChI Key

TXZXAKDNFICILF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(CN2)F

Origin of Product

United States

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